

A Technical Guide to β -Glc-TEG-Alkyne: Suppliers, Availability, and Applications in Bioconjugation

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Compound of Interest

Compound Name: *beta-Glc-TEG-Alkyne*

Cat. No.: *B12407238*

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For researchers, scientists, and drug development professionals venturing into the realm of glycosylation analysis and targeted molecular labeling, β -Glc-TEG-Alkyne emerges as a critical tool. This alkyne-modified glucose analog, equipped with a triethylene glycol (TEG) linker, provides a versatile handle for "click" chemistry, enabling the precise and efficient conjugation of glucose moieties to a wide array of molecules and surfaces. This in-depth guide provides a comprehensive overview of β -Glc-TEG-Alkyne, including its suppliers, technical specifications, and detailed experimental protocols for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Supplier and Availability Overview

Several chemical suppliers offer β -Glc-TEG-Alkyne or its closely related analog, β -Glc-PEG3-Alkyne. While real-time stock availability necessitates direct inquiry with the vendors, the following table summarizes key suppliers and the technical data for their products.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedchemExpress	beta-Glc-TEG-Alkyne	HY-151643	1072903-76-4	C15H26O9	350.36
CarboSynUSA, Inc.	β -Glc-PEG3-Alkyne	CS-2004	1072903-76-4	C15H26O9	350.36
Sussex Research	β -Glc-PEG3-Alkyne	PE531000	1072903-76-4	C15H26O9	350.36
Ambeed	beta-Glc-TEG-Alkyne	1072903-76-4	C15H26O9	350.36	
BOC Sciences	beta-Glc-TEG-Alkyne	1072903-76-4	C15H26O9	350.36	
ChemBK	beta-Glc-TEG-Alkyne	1072903-76-4	C15H26O9	350.36	

Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

β -Glc-TEG-Alkyne is primarily utilized in CuAAC, a highly efficient and bioorthogonal click chemistry reaction. This reaction forms a stable triazole linkage between the alkyne group on the glucose analog and an azide-modified molecule of interest (e.g., a protein, a fluorescent dye, or a biotin tag). The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (CuSO_4) using a reducing agent like sodium ascorbate. A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect biomolecules from oxidative damage.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed protocols for the labeling of a generic azide-containing protein and for oligonucleotide labeling using β -Glc-TEG-Alkyne. These protocols are based on established methods for CuAAC reactions and should be optimized for specific applications.[\[1\]](#)[\[2\]](#)

Protocol 1: Labeling of an Azide-Modified Protein

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS)
- β -Glc-TEG-Alkyne
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- THPTA stock solution (e.g., 100 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
- 1.5 mL microcentrifuge tubes

Procedure:

- Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order.
 - 50 μL of azide-modified protein solution (1-5 mg/mL)
 - 90 μL of PBS buffer
 - 20 μL of 2.5 mM β -Glc-TEG-Alkyne in DMSO or water.
- Add Copper and Ligand: Add 10 μL of 100 mM THPTA solution to the mixture and vortex briefly. Subsequently, add 10 μL of 20 mM CuSO_4 solution and vortex again.
- Initiate the Reaction: To start the click reaction, add 10 μL of freshly prepared 300 mM sodium ascorbate solution. Vortex the tube briefly to ensure thorough mixing.
- Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.

- Purification: Following incubation, the labeled protein can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.

Protocol 2: Labeling of an Azide-Modified Oligonucleotide

Materials:

- Azide-modified oligonucleotide in nuclease-free water
- β -Glc-TEG-Alkyne
- DMSO or t-butanol (tBuOH)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 100 mM in water)
- THPTA stock solution (e.g., 200 mM in water)
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

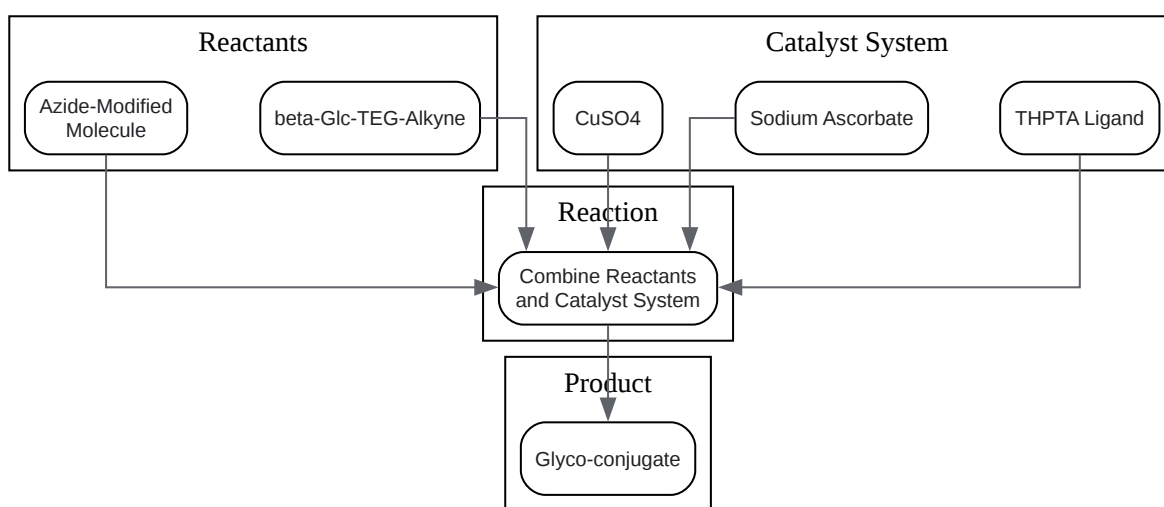
Procedure:

- Prepare the Copper-Ligand Complex: A few minutes before setting up the reaction, mix the CuSO_4 and THPTA solutions in a 1:2 ratio. This complex is stable for several weeks when frozen.
- Prepare the Reaction Mixture: In a microcentrifuge tube, add an excess of β -Glc-TEG-Alkyne (e.g., 4-50 equivalents relative to the oligonucleotide) to the azide-modified oligonucleotide solution.
- Add Catalyst: Add 25 equivalents of the pre-mixed THPTA/ CuSO_4 complex to the oligonucleotide/alkyne mixture.
- Initiate the Reaction: Add 40 equivalents of freshly prepared sodium ascorbate solution to initiate the reaction.
- Incubation: Let the reaction proceed at room temperature for 30-60 minutes.

- Purification: The labeled oligonucleotide can be purified by ethanol precipitation or other suitable purification methods.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a CuAAC reaction and the logical relationship of the components.



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General workflow for a CuAAC reaction.



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Experimental workflow for bioconjugation.

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